molecular formula C18H25N3O6 B13846487 butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

Cat. No.: B13846487
M. Wt: 379.4 g/mol
InChI Key: CUETXFMONOSVJA-UHFFFAOYSA-N
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Description

Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate is a complex organic compound that combines the properties of butanedioic acid and a tetrahydrocarbazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate typically involves multiple steps. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . This is followed by further functionalization to introduce the butanedioic acid and methylamino groups.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate is unique due to its combination of butanedioic acid and tetrahydrocarbazole structures. This combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUETXFMONOSVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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